molecular formula C8H16O3 B1232908 (7R)-7-hydroxyoctanoic acid

(7R)-7-hydroxyoctanoic acid

Cat. No. B1232908
M. Wt: 160.21 g/mol
InChI Key: OFCMTSZRXXFMBQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-7-Hydroxyoctanoic acid, also known as (7r)-7-hydroxycaprylate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (7R)-7-Hydroxyoctanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa) (7R)-7-Hydroxyoctanoic acid participates in a number of enzymatic reactions. In particular, (7R)-7-hydroxyoctanoic acid can be biosynthesized from octanoic acid (7R)-7-Hydroxyoctanoic acid can also be converted into icas#14 and ascr#14.
(7R)-7-hydroxyoctanoic acid is an (omega-1)-hydroxy fatty acid that is octanoic acid in which the 7-pro-R hydrogen has been replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from an octanoic acid.

properties

Product Name

(7R)-7-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(7R)-7-hydroxyoctanoic acid

InChI

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

OFCMTSZRXXFMBQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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